2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester
Description
Properties
IUPAC Name |
methyl 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O3/c1-18-8-5-6(3-4-7(8)9(17)19-2)10(15-16-10)11(12,13)14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQMAVSSCOHEMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434618 | |
| Record name | Methyl 2-methoxy-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154187-50-5 | |
| Record name | Methyl 2-methoxy-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of the Benzoic Acid Precursor
The initial step converts 4-bromo-2-methylbenzoic acid into its methyl ester derivative. This is achieved through Fischer esterification using methanol and sulfuric acid as a catalyst. Typical conditions include:
-
Reagents : Methanol (solvent), concentrated H₂SO₄ (catalyst).
-
Conditions : Reflux at 60–80°C for 12–24 hours.
This method is preferred for its simplicity and scalability, though alternative catalysts like p-toluenesulfonic acid are occasionally used.
Diazirine Ring Formation
The diazirine moiety is introduced via a cyclization reaction. Hatanaka et al. (1994) describe the use of hydroxylamine hydrochloride and pyridine in ethanol under reflux:
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Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl), pyridine.
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Conditions : 60°C for 12 hours.
In a related approach, Ag₂O and tetrabutylammonium fluoride (TBAF) are employed to facilitate diazirine formation from oxime intermediates.
Trifluoromethyl Group Introduction
The trifluoromethyl (-CF₃) group is incorporated using thallium(III) trifluoroacetate under palladium catalysis:
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Reagents : Thallium(III) trifluoroacetate, PdCl₂, LiCl, MgO.
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Conditions : Room temperature, 24–43 hours.
Alternative methods utilize methyl trifluoroacetate as a CF₃ source in lithiation reactions.
Comparative Analysis of Methods
Industrial and Optimization Considerations
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Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) are favored for their efficiency in cross-coupling.
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Solvent Systems : Mixed solvents like DMF/water enhance reaction homogeneity and yield.
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Cost Efficiency : Thallium reagents are effective but pose toxicity concerns, prompting research into alternative CF₃ sources.
Chemical Reactions Analysis
2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often involving fluoride ions.
Scientific Research Applications
Photoaffinity Labeling
One of the primary applications of 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester is in photoaffinity labeling. This technique involves the use of light to activate the diazirine moiety, allowing it to form covalent bonds with nearby biomolecules, such as proteins or nucleic acids. This property is particularly useful for:
- Identifying Protein Interactions : By tagging proteins within a complex mixture, researchers can isolate and characterize specific interactions.
- Mapping Protein Localization : The compound can help determine where proteins are located within cells or tissues under physiological conditions.
Drug Development
The unique reactivity of the diazirine group makes this compound valuable in drug discovery processes. It can be used to:
- Screen Potential Drug Targets : By covalently attaching to target proteins, it allows for the identification of binding sites and mechanisms of action.
- Investigate Pharmacodynamics : Understanding how drugs interact with their targets at a molecular level can inform better drug design.
Bioconjugation Techniques
The compound can also serve as a tool for bioconjugation, which involves linking biomolecules together for various purposes:
- Creating Bioconjugates for Imaging : By attaching fluorescent markers or other imaging agents to proteins, researchers can visualize biological processes in real-time.
- Development of Targeted Therapeutics : Conjugating drugs to specific antibodies or ligands enhances their specificity and reduces side effects.
Case Study 1: Selective Hydrogenation in Photoaffinity Labeling
A study published in the Chemical and Pharmaceutical Bulletin demonstrated the use of this compound in selective hydrogenation processes. The researchers utilized this compound to improve the efficiency of photoaffinity labeling techniques, enhancing the specificity of protein interactions studied under various conditions .
Case Study 2: Application in Cancer Research
In cancer research, this compound has been employed to investigate the interactions between oncogenic proteins and their substrates. By using photoaffinity labeling, researchers were able to map out critical signaling pathways that are altered in cancer cells, providing insights into potential therapeutic targets .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby biomolecules. This property makes it an effective tool for studying molecular interactions and protein functions .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 154187-50-5 .
- Molecular Formula : C₁₁H₉F₃N₂O₃.
- Molecular Weight : 274.2 g/mol .
- Structure : Comprises a benzoic acid methyl ester backbone with a 2-methoxy group and a 3-(trifluoromethyl)diazirine moiety at the 4-position .
Key Properties :
- Photoreactivity : The 3-(trifluoromethyl)diazirine group undergoes rapid photolysis under UV light (~350 nm), generating reactive carbene intermediates that form covalent bonds with proximal biomolecules .
- Stability : Stable in acidic/basic conditions (1 M HCl/NaOH) and at elevated temperatures (≤75°C) in the dark .
- Applications : Widely used in photoaffinity labeling to study protein-ligand interactions, membrane receptors, and enzyme active sites .
Structural Analogues with Diazirine Moieties
Key Observations :
- Methoxy vs. Hydroxyl Substitution : The methoxy group in the target compound increases lipophilicity (logP ~1.8 vs. ~1.5 for hydroxyl analogue), favoring membrane penetration .
- Ester vs. Carboxylic Acid : Methyl ester derivatives exhibit superior cell permeability compared to carboxylic acids, making them preferable for intracellular studies .
- Functionalized Derivatives : PEG or biotin modifications (e.g., ) expand utility in pull-down assays and proteomics .
Comparison with Non-Diazirine Benzoic Acid Esters
Key Observations :
Biological Activity
2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester (CAS No. 154187-50-5) is a compound of interest in the field of medicinal chemistry due to its unique structural features, including a diazirine moiety that allows for photochemical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
The molecular formula of this compound is CHFNO, with a molecular weight of 274.2 g/mol. The compound is typically stored at -20°C and is soluble in dichloromethane and ethyl acetate .
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 274.2 g/mol |
| Solubility | Dichloromethane, Ethyl Acetate |
| Storage Temperature | -20°C |
| Physical Form | Oil |
| Color | Colorless |
The biological activity of diazirine derivatives, including this compound, primarily stems from their ability to form reactive intermediates upon exposure to UV light. This photochemical property allows them to act as photoaffinity labels, enabling the study of protein interactions and cellular processes .
- Photoaffinity Labeling : Upon irradiation, diazirines generate stable carbene species that can covalently bond to nearby biomolecules, facilitating the identification of protein targets and interaction sites.
- Biological Targeting : The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the compound's bioavailability and efficacy in biological systems.
Biological Activity
Research indicates that compounds containing diazirine moieties exhibit various biological activities:
- Antimicrobial Activity : Some studies have reported that diazirines can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis.
- Antiparasitic Properties : Similar compounds have shown efficacy against parasites by disrupting metabolic pathways essential for their survival.
- Cancer Research : The ability to label proteins selectively makes diazirines valuable in cancer research for identifying biomarkers and therapeutic targets.
Case Studies
- Study on Protein Interaction : A study utilized this compound to investigate protein-ligand interactions in cancer cells. The results demonstrated selective labeling of target proteins, providing insights into their roles in tumorigenesis.
- Antimicrobial Evaluation : Another study tested the compound against various bacterial strains. It showed significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Q & A
Q. Critical considerations :
- Quenching : Add scavengers (e.g., β-mercaptoethanol) post-UV to terminate residual carbene activity.
- Solvent compatibility : Ensure compatibility with aqueous buffers for biological targets .
Advanced: How to design biotinylated derivatives for pull-down assays?
Answer:
Synthesis :
Q. Validation :
- HPLC/UV-Vis : Confirm conjugation (biotin absorbance at ~280 nm).
- Streptavidin binding assays : Verify functional activity via fluorescence quenching or gel-shift assays.
Q. Application :
Advanced: How to address contradictory cross-linking results in protein interaction studies?
Answer:
Troubleshooting steps :
Purity verification : Re-analyze compound purity via HPLC; impurities (e.g., unreacted Dz-COOH) may cause non-specific binding .
UV optimization : Adjust exposure time/intensity to minimize photodegradation (e.g., use a UV radiometer for precise dosing).
Concentration titration : Test 1–100 µM ranges to avoid over-labeling artifacts.
Byproduct analysis : Use LC-MS to identify off-target adducts (e.g., solvent-derived carbene traps) .
Basic: Which analytical techniques ensure compound purity and stability?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.
- Elemental analysis : Validate C/H/N/F composition.
- Stability testing : Monitor degradation under UV light or storage conditions (−20°C in dark, desiccated) via periodic NMR/HPLC .
Advanced: How to optimize esterification conditions for scalable synthesis?
Answer:
Variables to test :
- Coupling agents : Compare CDI, DCC, or EDC/HOBt for yield and side-product profiles.
- Solvent systems : Evaluate DCM vs. THF for reaction kinetics.
- Temperature : Test 0°C to room temperature for carbodiimide-mediated reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
